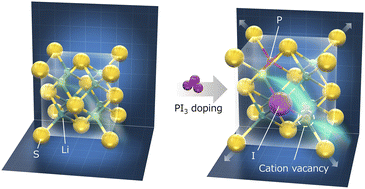Improving the electrochemical performance of Li2S cathodes based on point defect control with cation/anion dual doping†
Journal of Materials Chemistry A Pub Date: 2023-10-26 DOI: 10.1039/D3TA05426H
Abstract
Li2S is a promising cathode candidate for all-solid-state batteries (ASSBs) because of its high theoretical capacity and availability for coupling with a Li-free anode or an anode-less electrode. However, ionically insulating Li2S leads to excess conductive additives, low sulfur utilization and sluggish kinetics, which hinders the implementation of high energy density potential by ASSBs. Improving the intrinsic conductivity of Li2S is the key to solve this issue. In this study, PI3-doped Li2S cathodes were fabricated and the relationship between lithium vacancies and ionic conductivities was examined quantitatively by the time-of-flight (TOF) neutron diffraction. By cation–anion dual doping, the ionic conductivities of Li2S–PI3 materials were improved to 10−4 S cm−1, which is desirable for the cathode without solid electrolytes added. Upon simply mixing with carbon, the Li2S–PI3–C cathode shows a high overall cathode capacity of 541 mA h g−1 with a high S utilization of 82% at 0.05C and a capacity of 207 mA h g−1 at 1C at room temperature, realizing high energy density with good rate performance.


Recommended Literature
- [1] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [2] A 3D porous hetero-metal compound with helical channels†
- [3] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [4] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [5] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [6] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†
- [7] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [8] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [9] European Analytical Column 17
- [10] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology










